

Sodium Borodeuteride (NaBD₄): A Technical Guide to its Properties and Applications

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Compound of Interest

Compound Name: Sodium borodeuteride

Cat. No.: B133744

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Introduction: **Sodium borodeuteride** (NaBD₄) is the deuterated analog of sodium borohydride, a widely utilized reducing agent in organic chemistry.[1] It serves as a convenient and effective source of deuteride ions (D⁻), making it an invaluable reagent for the specific incorporation of deuterium isotopes into organic molecules. This process of isotopic labeling is critical for a range of scientific applications, including the study of reaction mechanisms, metabolic pathway analysis in drug development, and as internal standards in mass spectrometry.[1][2] This guide provides an in-depth overview of the core properties, chemical reactivity, experimental applications, and safety considerations of **sodium borodeuteride** for researchers, scientists, and professionals in drug development.

Core Properties of Sodium Borodeuteride

Sodium borodeuteride is a white to off-white crystalline solid that is structurally analogous to sodium borohydride, with deuterium atoms replacing the protium atoms in the borohydride anion.[1][3] Its physical and chemical properties are summarized below.

Data Presentation: Physical, Chemical, and Isotopic Properties

The quantitative properties of **sodium borodeuteride** are compiled from various suppliers and databases. Commercially available reagents typically feature high isotopic enrichment and chemical purity.

Table 1: Physical and Chemical Properties of **Sodium Borodeuteride**

| Property | Value | Citations |
|-------------------|---|---|
| Molecular Formula | NaBD₄ (or BD₄Na) | [1] [4] |
| Molecular Weight | ~41.86 g/mol | [4] [5] [6] |
| Appearance | White to off-white crystalline powder or chunks | [1] [3] [7] |
| Melting Point | >300 °C (with decomposition) | [4] [7] |
| Density | ~1.187 g/mL | [7] |

| Solubility | Soluble in liquid ammonia, amines, and pyridine. Reacts with water and protic solvents. [\[3\]](#)[\[4\]](#)[\[8\]](#)[\[9\]](#) |

Table 2: Isotopic and Purity Specifications for **Sodium Borodeuteride**

| Property | Specification | Citations |
|-----------------|-------------------------------|--|
| Isotopic Purity | Typically ≥98 atom % D | [1] [7] |
| Chemical Purity | Typically ≥95% | [5] [10] |

| Mass Shift | M+4 compared to the protium analog [\[7\]](#) |

Chemical Reactivity and Applications

The primary utility of **sodium borodeuteride** stems from its function as a deuteride donor. It is a mild and selective reducing agent, valued for its ability to reduce specific functional groups while leaving others intact.[\[11\]](#)

Selective Reduction of Carbonyls: The most common application of NaBD₄ is the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols, with deuterium being incorporated at the carbonyl carbon.[\[12\]](#)

- Aldehydes are reduced to primary alcohols-d₂ (R-CD₂OH).
- Ketones are reduced to secondary alcohols-d₁ (R-CD(OH)-R').

This reaction is highly selective. Under standard conditions (e.g., in alcoholic solvents at room temperature), NaBD₄ does not reduce less reactive carbonyl functional groups such as esters, carboxylic acids, and amides.^{[12][13]} This chemoselectivity allows for the precise modification of molecules containing multiple functional groups.

Advanced Synthetic Applications: Beyond simple carbonyl reduction, NaBD₄ is used in more complex synthetic strategies. For instance, in the presence of a palladium catalyst (Pd/C) and deuterated acetic acid (AcOD), it can generate deuterium gas (D₂) in situ. This mixture is effective for the deuteration of activated alkenes, converting them to dideuterated alkanes.^{[14][15]}

Experimental Protocols

The following is a representative protocol for the deuteration of a ketone using **sodium borodeuteride**, based on standard laboratory procedures for analogous reductions with sodium borohydride.^{[5][7]}

Representative Experiment: Deuteration of Cyclohexanone to form Cyclohexanol-d₂

Objective: To synthesize cyclohexanol-d₂ (cyclohexanol with deuterium on the hydroxyl-bearing carbon and in the hydroxyl group) via the reduction of cyclohexanone using **sodium borodeuteride**, followed by a deuterated workup.

Materials and Reagents:

- Cyclohexanone
- **Sodium borodeuteride** (NaBD₄)
- Methanol (CH₃OH)
- Deuterium oxide (D₂O)
- Dichloromethane (CH₂Cl₂)
- Anhydrous sodium sulfate (Na₂SO₄)

- Round-bottom flask, magnetic stirrer, separatory funnel, ice bath

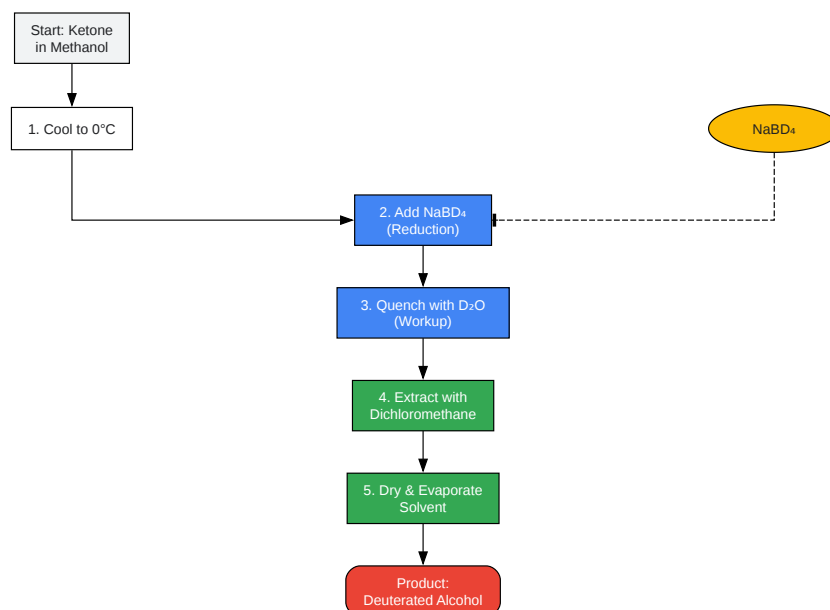
Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve cyclohexanone (1.0 equiv) in methanol (5-10 mL per gram of ketone). Cool the flask in an ice bath to 0 °C with gentle stirring.^[5]
- **Reagent Addition:** Cautiously add **sodium borodeuteride** (0.25-0.5 equiv) to the cooled solution in small portions over 5-10 minutes. Note: The reaction can be vigorous.^{[3][5]}
- **Reaction Monitoring:** After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting ketone is consumed.^{[1][7]}
- **Deuterated Workup:** Cool the flask in an ice bath again and slowly add deuterium oxide (D₂O) to quench the reaction and hydrolyze the intermediate borate ester. This step incorporates a deuterium atom into the hydroxyl group.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 20 mL).^[3]
- **Drying and Isolation:** Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude deuterated alcohol product.
- **Characterization:** The final product, cyclohexanol-d₂, can be characterized by NMR and IR spectroscopy to confirm the incorporation of deuterium and the formation of the alcohol.^[3]

Visualizations: Workflows and Mechanisms

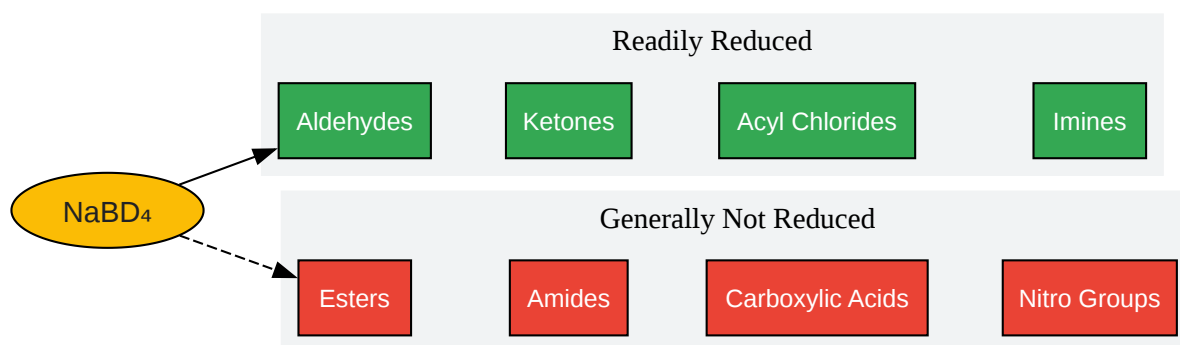
Diagrams of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow, chemical selectivity, and an advanced reaction mechanism involving **sodium borodeuteride**.



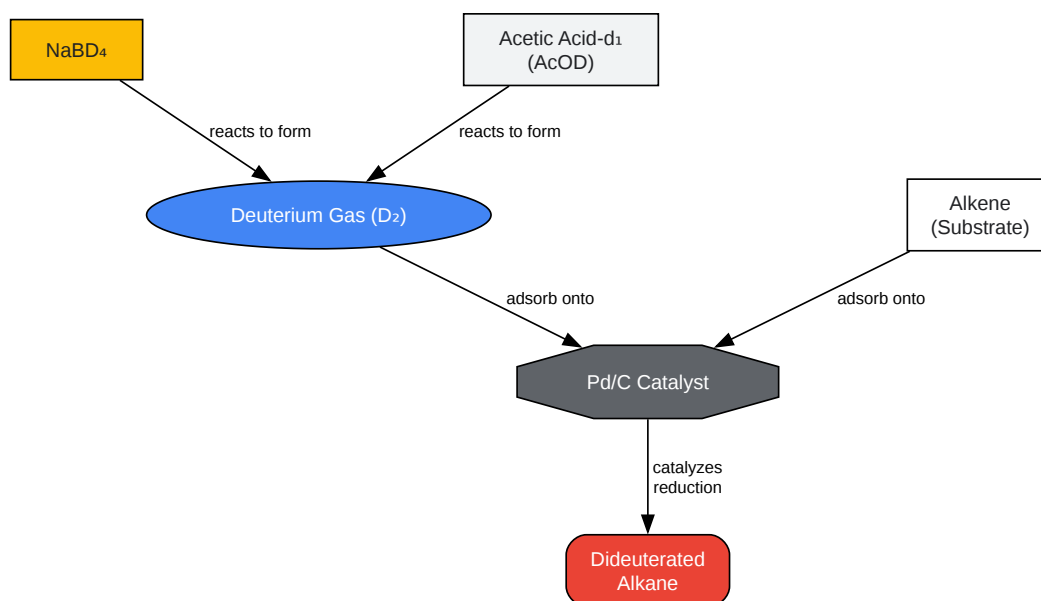
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Caption: Experimental Workflow for the Deuteration of a Ketone.



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Caption: Reductive Selectivity of **Sodium Borodeuteride**.



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Caption: Mechanism of In Situ Deuterium Generation for Alkene Reduction.

Safety Information

Sodium borodeuteride is a reactive chemical that requires careful handling in a controlled laboratory environment.

- **Reactivity with Water:** It reacts with water, moisture, and protic solvents to release flammable hydrogen/deuterium gas, which can ignite spontaneously.[6][7] It should be stored in a dry, water-free area.[9]
- **Toxicity:** The compound is toxic if swallowed, inhaled, or in contact with skin.[6][7]

- Corrosivity: It causes severe skin burns and eye damage.[6]
- Personal Protective Equipment (PPE): Appropriate PPE, including gloves (e.g., nitrile rubber), eye shields, and a dust mask, should be worn at all times when handling the solid. [7]

Conclusion

Sodium borodeuteride is a powerful and selective reagent for the introduction of deuterium into organic molecules. Its reliability in reducing aldehydes and ketones, coupled with its commercial availability at high isotopic purity, makes it a cornerstone of isotopic labeling for mechanistic studies and pharmaceutical development. Understanding its properties, reactivity, and handling requirements is essential for its safe and effective use in a research setting.

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